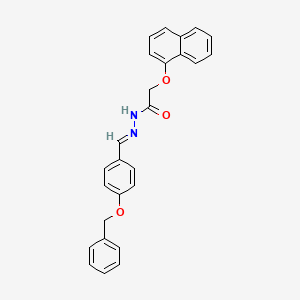![molecular formula C21H18ClN5O4S B11975143 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975143.png)
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-(4-chlorobenzyl)-1,3-diméthyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione est un composé organique complexe avec une structure unique qui combine divers groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 7-(4-chlorobenzyl)-1,3-diméthyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione implique plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés incluent :
Formation de bromure de 4-chlorobenzyl : Elle peut être synthétisée par réaction de l’alcool 4-chlorobenzylique avec du bromure de bromodiméthylsulfonium (BDMS) ou par reflux d’un mélange de 4-chlorobenzaldéhyde, de chlorotriméthylsilane, de 1,1,3,3-tétraméthyldisiloxane et de bromure de lithium.
Formation de thioéther : Le groupe 4-nitrobenzyl est introduit par une réaction de substitution nucléophile avec un dérivé thiol approprié.
Construction du noyau de purine : Le noyau de purine est construit par une série de réactions de cyclisation impliquant des intermédiaires appropriés.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour garantir une grande pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe nitro peut subir une réduction pour former un groupe amino dans des conditions appropriées.
Réduction : Le composé peut être réduit en utilisant des agents réducteurs courants comme l’hydrogène en présence d’un catalyseur.
Substitution : Le groupe chlorobenzyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Gaz hydrogène avec un catalyseur au palladium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Nucléophiles tels que les thiols, les amines.
Principaux produits
Produits de réduction : Dérivés aminés.
Produits de substitution : Divers dérivés de purine substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques en raison de sa structure unique.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Pourrait être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires spécifiques. Les groupes nitro et chlorobenzyl peuvent interagir avec les enzymes et les récepteurs, inhibant ou modulant potentiellement leur activité. Le noyau de purine peut également jouer un rôle dans la liaison aux acides nucléiques ou aux protéines, affectant les processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 4-chlorobenzyl
- Bromure de 4-chlorobenzyl
- Alcool 4-chlorobenzylique
Unicité
Par rapport aux composés similaires, la 7-(4-chlorobenzyl)-1,3-diméthyl-8-[(4-nitrobenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione a une structure plus complexe, ce qui peut conférer des activités biologiques et une réactivité chimique uniques. La présence à la fois de groupes nitro et thioéther, ainsi que du noyau de purine, la distingue des dérivés benzyliques plus simples.
Propriétés
Formule moléculaire |
C21H18ClN5O4S |
|---|---|
Poids moléculaire |
471.9 g/mol |
Nom IUPAC |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-nitrophenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C21H18ClN5O4S/c1-24-18-17(19(28)25(2)21(24)29)26(11-13-3-7-15(22)8-4-13)20(23-18)32-12-14-5-9-16(10-6-14)27(30)31/h3-10H,11-12H2,1-2H3 |
Clé InChI |
UYPXXSZRHRDXDZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-naphthylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11975062.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11975065.png)

![5-(2-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975079.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975091.png)
![N'-[(E)-(2-Methyl-1H-indol-3-YL)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)propanohydrazide](/img/structure/B11975095.png)
![N-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide](/img/structure/B11975102.png)
![ethyl 5-{[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B11975107.png)
![5,20-dimethylundecacyclo[22.6.6.69,16.02,23.04,21.06,19.08,17.010,15.025,30.031,36.037,42]dotetraconta-2,4,6,8(17),10,12,14,18,20,22,25,27,29,31,33,35,37,39,41-nonadecaene](/img/structure/B11975115.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11975116.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11975124.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975130.png)


